Fichtelite

Übersicht

Beschreibung

Fichtelite is a rare organic mineral found in fossilized wood, primarily from Bavaria, Germany. This compound crystallizes in the monoclinic crystal system and is characterized by its colorless to pale yellow appearance and greasy luster . It was first described in 1841 and named after the Fichtelgebirge region in Bavaria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fichtelite can be synthesized through several methods:

Cyclization of Trienols: This involves the cyclization of trienols under specific conditions to form the cyclic hydrocarbon structure of this compound.

Reduction of Abietic Acids: Abietic acids can be reduced to form this compound.

Decarboxylation of Dihydroacids: Dihydroacids can undergo decarboxylation to produce this compound.

Catalytic Dehydrogenation of Diene Mixtures: This method involves the catalytic dehydrogenation of diene mixtures to form this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented due to its rarity and limited applications. the synthetic routes mentioned above can be scaled up for industrial purposes if needed.

Analyse Chemischer Reaktionen

Types of Reactions: Fichtelite undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into other hydrocarbons.

Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen, ozone, and peroxides.

Reducing Agents: Hydrogen gas, metal hydrides, and other reducing agents are used for reduction reactions.

Catalysts: Catalysts such as palladium, platinum, and nickel are often used in catalytic reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxygenated hydrocarbons, while reduction can yield simpler hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Organic Geochemistry

Fichtelite serves as a significant marker in organic geochemical studies, particularly in understanding the diagenesis of terpenoids in fossilized materials. Its presence can indicate the degradation pathways of abietic acid, which is commonly found in coniferous trees. Researchers have proposed that this compound formation is linked to the degradation of resin acids, providing insights into ancient environmental conditions and the biochemical processes involved in fossilization .

Environmental Toxicology

Studies have investigated the toxicological effects of this compound and related compounds on aquatic organisms. For instance, research has focused on its bioaccumulation potential in freshwater mussels, highlighting concerns about environmental contamination and the implications for ecosystem health. This research is crucial for assessing risks associated with industrial effluents that may contain this compound or its derivatives .

Material Science

This compound's unique structural properties make it a candidate for research into novel materials with enhanced functionalities. The exploration of organic-based materials, including this compound, aligns with efforts to develop advanced composites and hybrid materials that exhibit superior mechanical and chemical properties. This research area aims to leverage the unique characteristics of organic compounds for applications in nanotechnology and biomimetics .

Synthetic Chemistry

The total synthesis of this compound has been achieved, which opens avenues for further research into its chemical properties and potential applications in synthetic organic chemistry. Understanding the synthesis pathways can lead to the development of new methodologies for creating similar organic compounds with desirable traits .

Case Study 1: Diagenetic Pathways

A study on the chemosystematics and diagenesis of terpenoids from fossil conifer species highlighted how this compound can be used as an indicator of biogenic processes over geological timescales. Researchers analyzed sediment samples from the Eocene Zeitz Formation in Germany, revealing pathways through which abietic acid transforms into various derivatives, including this compound .

Case Study 2: Environmental Impact Assessment

Research conducted on the bioaccumulation of resin acids and this compound in freshwater ecosystems assessed the potential risks posed by industrial discharges. The findings indicated that while certain compounds could bioaccumulate, their effects were mitigated by natural metabolic processes within aquatic organisms . This case study emphasizes the importance of monitoring organic pollutants like this compound in environmental risk assessments.

Wirkmechanismus

The mechanism of action of fichtelite involves its chemical stability and reactivity. As a saturated hydrocarbon, it is relatively inert under normal conditions but can undergo various chemical transformations under specific conditions . The molecular targets and pathways involved in these transformations depend on the type of reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Fichtelite is chemically similar to other hydrocarbons such as:

Simonellite: Found in lignite beds in Italy, simonellite is another hydrocarbon related to this compound.

Phylloretin: Occurs in peat beds in the wood of dead conifers and is associated with this compound.

Retene: A product of the dehydrogenation of resin acids, retene is often found alongside this compound.

Uniqueness: this compound’s uniqueness lies in its formation from the resin acids of living pine trees and its occurrence in fossilized wood. Its specific chemical structure and formation process distinguish it from other similar hydrocarbons .

Biologische Aktivität

Fichtelite, a naturally occurring compound classified as an abietane diterpenoid, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by data tables and research findings.

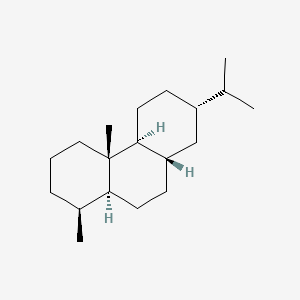

Chemical Structure and Properties

This compound has a molecular formula of and is structurally related to other abietane diterpenoids. Its unique chemical structure contributes to its varied biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for further research in medicinal applications.

1. Antibacterial Activity

Research indicates that this compound demonstrates effective antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest that this compound could be developed as a natural antibacterial agent .

2. Antifungal Activity

This compound also shows antifungal activity against several fungal pathogens. The following table summarizes its efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 40 |

| Aspergillus niger | 80 |

These findings highlight the potential of this compound in treating fungal infections .

3. Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain viruses affecting human health. Further research is needed to elucidate its mechanisms of action .

Anti-Inflammatory Activity

This compound has been investigated for its anti-inflammatory effects, which are crucial in managing chronic inflammatory diseases.

Case Study: Inhibition of Nitric Oxide Production

In vitro studies have shown that this compound inhibits the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). The IC50 value for NO inhibition was found to be approximately 50 µM, indicating a moderate anti-inflammatory effect .

Therapeutic Potential

The diverse biological activities of this compound suggest potential therapeutic applications:

- Anticancer : Some studies indicate that this compound may inhibit cancer cell proliferation, particularly in HeLa cells, through mechanisms involving apoptosis and cell cycle arrest.

- Nematicidal Properties : Research has demonstrated that this compound can effectively target nematodes, inhibiting key enzymes involved in their metabolism and survival .

Eigenschaften

IUPAC Name |

(2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNCYKZTYXSRHL-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1CCC3C2CCC(C3)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@@H](C3)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176761 | |

| Record name | 18-Norabietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221-95-6 | |

| Record name | Fichtelite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fichtelite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Norabietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FICHTELITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ST878V9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.